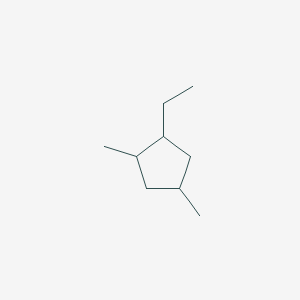
Cyclopentane, 2-ethyl-1,4-dimethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentane, 2-ethyl-1,4-dimethyl is an organic compound with the molecular formula C₉H₁₈. It is a derivative of cyclopentane, where two methyl groups and one ethyl group are substituted at the 1, 4, and 2 positions, respectively. This compound is part of the cycloalkane family, which are saturated hydrocarbons with carbon atoms arranged in a ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane derivatives, including 2-ethyl-1,4-dimethylcyclopentane, can be achieved through various methods. One common approach involves the alkylation of cyclopentane using appropriate alkyl halides in the presence of a strong base. For instance, the reaction of cyclopentane with ethyl chloride and methyl chloride in the presence of a strong base like sodium hydride can yield 2-ethyl-1,4-dimethylcyclopentane.
Industrial Production Methods
Industrial production of cyclopentane derivatives often involves catalytic hydrogenation of cyclopentadiene derivatives. The process typically uses metal catalysts such as palladium or platinum under high pressure and temperature conditions to achieve the desired hydrogenation and alkylation.
Chemical Reactions Analysis
Types of Reactions
Cyclopentane, 2-ethyl-1,4-dimethyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts, converting the compound into more saturated derivatives.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) using halogenating agents like chlorine gas or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts
Substitution: Chlorine gas (Cl₂), bromine (Br₂)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: More saturated cyclopentane derivatives
Substitution: Halogenated cyclopentane derivatives
Scientific Research Applications
Cyclopentane, 2-ethyl-1,4-dimethyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of cyclopentane, 2-ethyl-1,4-dimethyl involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular functions.
Comparison with Similar Compounds
Cyclopentane, 2-ethyl-1,4-dimethyl can be compared with other cyclopentane derivatives such as:
- 1-cis-4-dimethyl-trans-2-ethylcyclopentane
- cis,cis,cis-2-Ethyl-1,4-dimethylcyclopentane
- cis,cis,trans-2-Ethyl-1,4-dimethylcyclopentane
- cis,trans,cis-2-Ethyl-1,4-dimethylcyclohexane
- cis,trans,trans-2-Ethyl-1,4-dimethylcyclopentane
These compounds share similar structural features but differ in the spatial arrangement of their substituents, leading to variations in their chemical and physical properties. The unique arrangement of substituents in this compound contributes to its distinct reactivity and applications.
Properties
CAS No. |
3726-40-7 |
|---|---|
Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
1-ethyl-2,4-dimethylcyclopentane |
InChI |
InChI=1S/C9H18/c1-4-9-6-7(2)5-8(9)3/h7-9H,4-6H2,1-3H3 |
InChI Key |
VMCXXGFUCWAIIN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(CC1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















